Fmoc-Trp(Boc)-Opfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

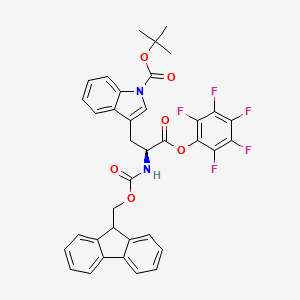

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYZGIYCOLJXRE-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H29F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718536 | |

| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181311-44-4 | |

| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Fmoc-Trp(Boc)-Opfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of N-α-(9-fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for complex peptides where side-chain protection of tryptophan is essential.

Core Structural Components

This compound is a derivative of the amino acid L-tryptophan, modified with three key functional groups that facilitate its use in peptide synthesis. Its IUPAC name is tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate.[1] The structure is comprised of four primary moieties:

-

L-Tryptophan (Trp): The central amino acid scaffold, featuring a chiral α-carbon, an α-amino group, a carboxyl group, and its characteristic indole side chain.

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the α-amino group (-NH2) of the tryptophan backbone. This bulky, base-labile protecting group prevents the amine from forming unwanted peptide bonds during the coupling process. It is typically removed using a piperidine solution.[2]

-

Boc Group (tert-butoxycarbonyl): Attached to the nitrogen atom of the indole ring in the tryptophan side chain. This acid-labile protecting group minimizes potential side reactions involving the indole nitrogen during peptide assembly.[2]

-

Opfp Group (Pentafluorophenyl Ester): Formed by the esterification of the tryptophan's carboxyl group (-COOH) with pentafluorophenol. This group serves as an excellent leaving group, activating the carboxyl terminus for efficient amide bond formation with the free amine of the growing peptide chain.[3]

The strategic combination of these orthogonal protecting (Fmoc, Boc) and activating (Opfp) groups allows for precise and controlled incorporation of tryptophan into a peptide sequence.

Molecular Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [1][3] |

| Molecular Weight | 692.63 g/mol | [1][3] |

| CAS Number | 181311-44-4 | [1][3] |

| Appearance | White to faint beige powder | [3] |

| Purity (HPLC) | ≥95.0% | [3] |

Structural Visualization

The logical arrangement and covalent bonding of the four primary moieties are illustrated in the diagram below. The tryptophan acts as the central linker, with the Fmoc and Opfp groups at the N-terminus and C-terminus, respectively, and the Boc group protecting the side chain.

Experimental Protocols: Confirmation of Structure

While this guide does not cite a specific experimental study, the confirmation of the structure of this compound would be routinely achieved through a combination of standard analytical techniques. A generalized protocol for such a characterization is outlined below.

Objective: To verify the chemical identity, structure, and purity of synthesized this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the Fmoc and indole rings, the α-proton of tryptophan, and aliphatic protons from the Boc group. The chemical shifts and coupling patterns would be used to confirm the covalent structure.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, confirming the presence of carbonyls (ester, amide, carbamate), aromatic rings, and aliphatic carbons.

-

¹⁹F NMR: To specifically confirm the five fluorine atoms of the pentafluorophenyl group, typically showing characteristic signals in the fluorine spectrum.

-

-

Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecule.

-

Expected Outcome: The measured monoisotopic mass should match the calculated value for the molecular formula C₃₇H₂₉F₅N₂O₆ (692.1946 Da).[1] This confirms the elemental composition. Fragmentation patterns could further verify the connectivity of the main groups.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A sample would be analyzed using Fourier-transform infrared (FTIR) spectroscopy.

-

Expected Outcome: The spectrum would show characteristic absorption bands confirming key functional groups: C=O stretching for the ester, amide, and carbamate groups; N-H stretching for the amide; and C-F stretching for the Opfp ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: Reversed-phase HPLC (RP-HPLC) with a UV detector would be used to assess the purity of the compound. A gradient of organic solvent (e.g., acetonitrile) in water would be employed.

-

Expected Outcome: A single major peak in the chromatogram would indicate a high degree of purity (typically >95%).[3]

-

References

Technical Guide: Physicochemical Properties of Fmoc-Trp(Boc)-Opfp

This document provides a detailed overview of the key physicochemical properties of N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. It is intended for researchers, chemists, and professionals involved in solid-phase peptide synthesis (SPPS) and drug development.

Core Physicochemical Data

This compound is a derivative of the amino acid tryptophan, which is extensively modified with protecting groups (Fmoc and Boc) and an activating group (Opfp) to render it suitable for use in Fmoc-based peptide synthesis. The key quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C37H29F5N2O6 | [1][2] |

| Molecular Weight | 692.63 g/mol | [2][3] |

| CAS Number | 1811311-44-4 | [1] |

Structural and Logical Composition

The structure of this compound is designed for controlled, sequential addition to a growing peptide chain. The diagram below illustrates the logical relationship between the core amino acid and its functional modifications.

General Experimental Protocol: Molecular Weight Verification

To confirm the molecular weight and purity of this compound, High-Resolution Mass Spectrometry (HRMS) is a standard and definitive method. The following is a generalized protocol for such an analysis.

Objective: To verify the exact mass of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or other suitable ionization agent

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR)

-

Electrospray Ionization (ESI) source

-

Syringe pump or liquid chromatography system for sample introduction

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder (~1 mg).

-

Dissolve the sample in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 ACN:H2O with 0.1% formic acid.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibrant solution. This ensures high mass accuracy for the measurement.

-

-

Sample Infusion and Ionization:

-

Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode, as the compound is expected to readily form protonated adducts [M+H]+ or sodium adducts [M+Na]+.

-

-

Data Acquisition:

-

Acquire mass spectra over a relevant m/z range (e.g., m/z 200-1000).

-

Ensure the instrument resolution is set to a high level (e.g., >60,000) to enable accurate mass determination.

-

-

Data Analysis:

-

Identify the peak corresponding to the expected molecular ion. For this compound (C37H29F5N2O6, MW = 692.63), the primary expected ion would be the protonated molecule [M+H]+ at m/z 693.19.

-

Compare the experimentally measured m/z value to the theoretical m/z value calculated from the chemical formula.

-

The mass accuracy should ideally be within 5 ppm (parts per million), which confirms the elemental composition.

-

Analyze the isotopic pattern of the peak and compare it to the theoretical pattern for the proposed formula to further validate the compound's identity.

-

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Trp(Boc)-Opfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Trp(Boc)-Opfp (Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this sensitive compound.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] A summary of its key chemical and physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [2] |

| Molecular Weight | 692.63 g/mol | [1] |

| CAS Number | 181311-44-4 | [1][2] |

| Appearance | White to slight yellow to beige powder | [1] |

| Purity | ≥95.0% (HPLC) | [1] |

| Storage Temperature | 15-25°C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Safety Information

| Hazard Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation | [1] |

| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 | [1] |

| Storage Class Code | 11: Combustible Solids | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Lab Coat, NIOSH-approved respirator (if dust is generated) | [4][5] |

Experimental Protocols

Safe Handling and Use

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.

-

Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[5]

-

Weighing : When weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

-

Dissolution : Dissolve the compound in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).[3] Perform this step in a fume hood.

-

Use in Peptide Synthesis : this compound is an activated ester and does not require additional activation for use in peptide synthesis.[6] It is often used with an additive like N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) for faster coupling.[6] A general procedure involves suspending the deprotected resin in DMF, adding the this compound and HOOBt, and shaking the mixture at room temperature.[6]

Spill Management

In the event of a spill, follow these procedures:

-

Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Communicate : Inform your supervisor and colleagues.

-

Secure the Area : Restrict access to the spill area.

-

Cleanup :

-

For small, solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.

-

For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.

-

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose : Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal

All waste containing this compound, including unused solid, solutions, and contaminated materials, should be treated as chemical waste.

-

Solid Waste : Collect unused solid this compound in a clearly labeled, sealed container for hazardous solid waste.

-

Liquid Waste : Solutions containing this compound and solvents like DMF should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

-

Contaminated Materials : Dispose of any materials that have come into contact with the compound, such as pipette tips, weighing paper, and PPE, as hazardous solid waste.

-

Institutional Guidelines : Always follow your institution's and local regulations for hazardous waste disposal.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Potential Decomposition Pathways

Caption: Potential decomposition pathways for this compound.

References

Safeguarding Synthesis: A Technical Guide to the Storage and Handling of Fmoc-Trp(Boc)-Opfp Powder

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Trp(Boc)-Opfp (N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for complex peptides where the protection of the tryptophan indole side chain is essential. The purity and stability of this reagent are paramount to achieving high yields and desired purity in the final peptide product. This technical guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and analytical methodologies to ensure the integrity of Fmoc-Trp(Boc)-Opfp powder.

Core Storage Recommendations

The stability of this compound is influenced by temperature, moisture, light, and air. While supplier recommendations vary, a conservative approach based on the general principles of handling Fmoc-protected amino acids is advised to minimize degradation.

Quantitative Storage Parameters

A summary of storage conditions collated from various suppliers and general chemical handling guidelines is presented below.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | -20°C (Long-term) | Prevents degradation of the Fmoc group and hydrolysis of the active ester. Recommended for storage longer than 6 months. |

| 2-8°C (Short-term) | Acceptable for routine use and shorter storage periods. Minimizes temperature cycling. | |

| 15-25°C (Shipping/Brief Periods) | Some suppliers list this as the storage temperature, but it is not ideal for long-term stability.[1] | |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidation and moisture contact. |

| Moisture | Keep in a tightly sealed container in a dry place/desiccator. | The pentafluorophenyl ester is susceptible to hydrolysis, which would deactivate the reagent. |

| Light | Protect from light. | The Fmoc group can be sensitive to light, especially UV. Amber vials or storage in the dark is recommended. |

| Chemical Compatibility | Store away from strong oxidizing agents, bases, and acids. | The compound can react violently with strong oxidizers.[2] Bases can cause premature removal of the Fmoc group. |

Handling and Usage Workflow

Proper handling is crucial to prevent contamination and degradation. The following workflow outlines the best practices from receiving the compound to its use in synthesis.

References

The Solubility Profile of Fmoc-Trp(Boc)-Opfp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for the efficient and successful synthesis of tryptophan-containing peptides. This document outlines available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the reagent's application in a typical SPPS workflow.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of protected amino acids is a fundamental prerequisite for their effective participation in the coupling reactions of SPPS. Poor solubility can lead to significant challenges, including incomplete reactions, which result in the undesirable formation of deletion peptide sequences. The bulky and hydrophobic nature of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, combined with the aromatic indole side chain of tryptophan, dictates that this compound is generally more soluble in polar aprotic solvents commonly employed in peptide synthesis.

Data Presentation: Solubility of this compound

Precise, publicly available quantitative solubility data for this compound is limited. However, based on product specifications and related compounds, the following table summarizes the known solubility characteristics.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (mol/L) | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~115.4 | ~0.167 | Calculated from a product datasheet indicating "clearly soluble" at 0.5 mmole in 3 mL.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Determined | Qualitative data indicates solubility.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |

| Chloroform | CHCl₃ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |

| Acetone | C₃H₆O | Soluble | Not Determined | Qualitative data indicates solubility.[2] |

Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as temperature, solvent purity, and the presence of additives. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system being used.

Experimental Protocols: Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent using the static gravimetric method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a 0.2 µm syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid.

-

Solvent Evaporation: Place the evaporation dishes in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent is fully evaporated, accurately weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn

Mandatory Visualization: SPPS Coupling Workflow

The following diagram illustrates the logical workflow of a coupling step in solid-phase peptide synthesis utilizing this compound.

Caption: Workflow for the coupling of this compound in SPPS.

References

A Technical Deep Dive: Unveiling the Core Differences Between Fmoc-Trp(Boc)-Opfp and Fmoc-Trp(Boc)-OH in Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key distinctions, advantages, and applications of two crucial building blocks in Solid-Phase Peptide Synthesis (SPPS): Fmoc-Trp(Boc)-Opfp and Fmoc-Trp(Boc)-OH. A thorough understanding of their unique properties is paramount for optimizing peptide synthesis protocols, particularly for complex, tryptophan-containing peptides. This guide provides a detailed comparison of their chemical nature, reactivity, and practical application in the laboratory, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Fundamental Chemical Distinction: The Role of the Carboxyl Group

The primary difference between Fmoc-Trp(Boc)-OH and its pentafluorophenyl (Opfp) ester counterpart lies in the state of the C-terminal carboxylic acid group.

-

Fmoc-Trp(Boc)-OH : This is the standard, protected amino acid form. The carboxylic acid is in its free, unactivated state. To facilitate peptide bond formation, it requires an external activating agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or dicyclohexylcarbodiimide (DCC), to be converted into a more reactive species in situ.[1]

-

This compound : This is a pre-activated form of the amino acid. The carboxylic acid has been converted into a pentafluorophenyl (Pfp) ester. Pfp esters are highly reactive "active esters" due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[1] This pre-activation allows for direct reaction with a free N-terminal amine of the growing peptide chain without the need for additional coupling reagents.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative parameters for Fmoc-Trp(Boc)-OH and this compound, based on available data and typical experimental conditions.

| Parameter | Fmoc-Trp(Boc)-OH | This compound | References |

| Molecular Formula | C₃₁H₃₀N₂O₆ | C₃₇H₂₉F₅N₂O₆ | |

| Molecular Weight | 526.58 g/mol | 692.63 g/mol | |

| Typical Coupling Time (with HBTU) | 10 - 120 minutes | Not Applicable (Direct Coupling) | [2][3] |

| Typical Coupling Time (Direct) | Not Applicable | Generally faster than in situ activation | [1] |

| Requirement for Additional Coupling Reagents | Yes (e.g., HBTU, DIPEA) | No | [1] |

| Potential for Racemization | Low, but can be influenced by activating agent and base | Generally low | [1] |

| Side Reactions | Potential for side reactions from activating agents | Reduced side reactions from activating agents | [] |

| Solubility in DMF | Soluble | Soluble | |

| Stability | Stable as a solid | Stable, crystalline solid | [1] |

Experimental Protocols: A Side-by-Side Comparison

The following detailed protocols outline the manual coupling of Fmoc-Trp(Boc)-OH using HBTU activation and the direct coupling of this compound in a standard Fmoc-SPPS workflow.

Protocol 1: Coupling of Fmoc-Trp(Boc)-OH with HBTU Activation

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Trp(Boc)-OH

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with agitation capabilities

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

-

-

Activation of Fmoc-Trp(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/HBTU solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.[2]

-

-

Coupling Reaction:

-

Add the activated Fmoc-Trp(Boc)-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-120 minutes at room temperature.[5] For sterically hindered sequences, the coupling time may be extended.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagents and byproducts.

-

-

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.[2]

-

Wash the resin with DMF (3 x 10 mL per gram of resin).

-

Protocol 2: Direct Coupling of this compound

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with agitation capabilities

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

-

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add the this compound solution directly to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Coupling times are generally rapid, but should be optimized for the specific sequence. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagent and the pentafluorophenol byproduct.

-

-

Capping (Optional):

-

If necessary, perform a capping step as described in Protocol 1 to block any unreacted amino groups.

-

Wash the resin with DMF (3 x 10 mL per gram of resin).

-

Visualizing the Workflow: A Comparative Diagram

The following diagrams, generated using the DOT language, illustrate the distinct workflows for incorporating Fmoc-Trp(Boc)-OH and this compound into a growing peptide chain during SPPS.

Figure 1: Comparative workflows for coupling Fmoc-Trp(Boc)-OH and this compound.

Core Advantages and Considerations

This compound:

-

Speed and Efficiency: The pre-activated nature of the Opfp ester generally leads to faster coupling reactions.[1]

-

Reduced Side Reactions: By eliminating the need for in situ activating agents, the risk of side reactions associated with these reagents is minimized.[]

-

Simplified Protocol: The direct coupling method simplifies the experimental workflow, reducing the number of reagents and steps.

-

Cost: Pre-activated esters are typically more expensive than the corresponding free acid.

Fmoc-Trp(Boc)-OH with in situ Activation:

-

Cost-Effectiveness: The free acid form is generally more economical for large-scale synthesis.

-

Flexibility: Allows for the use of a wide variety of well-established activating agents, enabling fine-tuning of coupling conditions for specific sequences.[]

-

Established Protocols: A vast body of literature and standardized protocols exist for in situ activation methods.

Conclusion

The choice between this compound and Fmoc-Trp(Boc)-OH is a strategic one, dictated by the specific requirements of the peptide synthesis project. For rapid, efficient coupling with a simplified workflow and potentially higher purity of the crude product, especially in the synthesis of challenging sequences, this compound presents a compelling option. Conversely, for routine, large-scale syntheses where cost is a primary consideration and established protocols are preferred, Fmoc-Trp(Boc)-OH with in situ activation remains a robust and reliable choice. This guide provides the foundational knowledge for researchers to make an informed decision, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

Introduction: The Role of the Fmoc Group in Modern Chemistry

An In-depth Technical Guide on the Mechanism of Action of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This orthogonality is the foundation of the most common "Fmoc/tBu" strategy in SPPS.[1] The Fmoc group is stable under acidic conditions used to cleave side-chain protecting groups like tert-butyl (tBu), while being selectively removed by a mild base, typically piperidine.[2] This technical guide provides a comprehensive overview of the Fmoc deprotection mechanism, quantitative data on reaction conditions, detailed experimental protocols, and a discussion of its application for researchers, scientists, and drug development professionals.

The Core Mechanism: Base-Induced E1cB Elimination

The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][4][5] This process is initiated by the abstraction of an acidic proton, leading to the formation of a stabilized carbanion intermediate, which then undergoes elimination.[4][5]

Step 1: Proton Abstraction The key to the Fmoc group's base-lability lies in the fluorenyl ring system.[2] The C9 proton of the fluorene moiety is significantly acidic (pKa ≈ 23 in DMSO) because its removal results in a carbanion that is stabilized by the aromaticity of the resulting cyclopentadienyl anion-like system, which is fused between two benzene rings.[6] A mild base, most commonly a secondary amine like piperidine, abstracts this acidic proton to form a stabilized carbanion intermediate.[6][7]

Step 2: β-Elimination and Dibenzofulvene (DBF) Formation The carbanion intermediate is unstable and rapidly undergoes a β-elimination reaction.[3][7] The lone pair of electrons on the carbanion initiates the cleavage of the C-O bond of the carbamate, leading to the formation of a highly reactive exocyclic alkene known as dibenzofulvene (DBF) and the release of the unstable carbamic acid, which subsequently decarboxylates to liberate the free amine of the peptide chain.[6][8]

Step 3: Trapping the Dibenzofulvene Byproduct The DBF intermediate is a reactive Michael acceptor that can potentially react with nucleophiles, including the newly liberated amine of the peptide chain, leading to undesired side products.[6] To prevent this, the deprotection is performed using a secondary amine like piperidine, which serves a dual purpose.[6] Besides acting as the base to initiate the reaction, the excess piperidine efficiently traps the DBF intermediate to form a stable and soluble adduct (dibenzofulvene-piperidine adduct).[3][7][9][10] This adduct can be easily washed away from the solid support.[1] This trapping step is crucial as it drives the deprotection equilibrium towards completion.[7][11]

The formation of the dibenzofulvene-piperidine adduct can be monitored in real-time by UV spectroscopy (absorbance maximum at ~301 nm), which allows for the quantitative tracking of the deprotection reaction.[7][9][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group on the Indole Side Chain

For Researchers, Scientists, and Drug Development Professionals

The indole side chain of tryptophan, a common amino acid in peptides and proteins, presents a unique challenge in chemical synthesis due to its nucleophilic nature and susceptibility to degradation under acidic conditions. To navigate these synthetic hurdles, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a versatile and widely adopted shield for the indole nitrogen. This technical guide provides an in-depth exploration of the function, application, and experimental considerations of employing the Boc protecting group on the indole side chain, with a focus on its critical role in peptide synthesis and drug development.

The Core Function: Mitigating Undesired Reactivity

The primary function of the Boc group on the indole nitrogen (Nin-Boc) is to temper its inherent reactivity and protect it from unwanted side reactions.[1][2] The electron-withdrawing nature of the carbamate functionality decreases the electron density of the indole ring, rendering it less susceptible to electrophilic attack.[3] This protection is crucial during various stages of chemical synthesis, particularly in the acidic conditions often employed for the removal of other protecting groups or for the cleavage of peptides from solid-phase resins.[3][4]

Without protection, the indole side chain is prone to several detrimental side reactions:

-

Oxidation: The indole ring can be easily oxidized, leading to the formation of various degradation products.[2]

-

Alkylation: During the cleavage of peptides from the resin, carbocations generated from other protecting groups or the resin linker can alkylate the indole ring.[5][6][7]

-

Modification by Cationic Species: In acidic environments, the indole ring can be modified by various cationic species, such as sulfonyl moieties released from protected arginine residues.[2]

By attaching a Boc group to the indole nitrogen, these side reactions are significantly suppressed, ensuring the integrity of the tryptophan residue throughout the synthetic process.[3][8]

Application in Peptide Synthesis: A Tale of Two Strategies

The Nin-Boc protecting group finds its most prominent application in solid-phase peptide synthesis (SPPS), where it is compatible with both the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.

Fmoc-Based Solid-Phase Peptide Synthesis

In the widely used Fmoc-SPPS, the α-amino group of the amino acids is temporarily protected by the base-labile Fmoc group, while more acid-labile groups are used for side-chain protection.[9] In this context, Fmoc-Trp(Boc)-OH is a standard building block. The Boc group on the indole side chain remains intact during the repetitive piperidine treatments used for Fmoc group removal. It is then cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide-resin linkage during the final trifluoroacetic acid (TFA) cleavage step.[2] The use of Nin-Boc protection in Fmoc chemistry has been shown to nearly eliminate the sulfonyl modification of tryptophan residues when used in conjunction with Fmoc-Arg(Pbf)-OH.[2]

Boc-Based Solid-Phase Peptide Synthesis

In the traditional Boc-SPPS, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like TFA.[3] For the protection of the tryptophan indole side chain in this strategy, a formyl (For) group is often employed[10], as the Nin-Boc group would be cleaved during the repetitive Nα-Boc removal steps. However, the use of a more acid-stable protecting group on the indole, which is cleaved under the final strong acid conditions (e.g., HF), is also a viable strategy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the protection and deprotection of the tryptophan indole side chain with the Boc group.

| Parameter | Reagents and Conditions | Yield | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH, 1:1 water-dioxane, rt, 24h | 69% | [11] |

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt, 2h | Not specified | [12] |

| Deprotection | 25% TFA in DCM, rt, 2h | Not specified | [12] |

| Deprotection | TFA, DCM, rt, 18h | Not specified | [12] |

| Deprotection | TFA, DCM, 0°C to rt, 1h | Not specified | [12] |

Table 1: Representative Yields and Conditions for Boc Protection and Deprotection of Tryptophan.

| Deprotection Method | Reagent | Reaction Time | Temperature | Yield | Reference |

| Acidolysis | TFA/DCM (1:1) | 2 h | Room Temperature | High (not quantified) | [12] |

| Acidolysis | 25% TFA in DCM | 2 h | Room Temperature | High (not quantified) | [12] |

| Acidolysis | HCl in Methanol | Not specified | Not specified | High (not quantified) | [8] |

Table 2: Comparison of Deprotection Conditions for N-Boc-Tryptophan Derivatives.

Detailed Experimental Protocols

Protocol for Boc Protection of the Indole Side Chain of L-Tryptophan

This protocol is adapted from a published procedure.[11]

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Aqueous Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.

-

To this solution, add di-tert-butyl dicarbonate (1 equivalent) and 1 M NaOH solution (1 equivalent).

-

Stir the mixture at room temperature for 24 hours.

-

After 24 hours, adjust the pH of the reaction mixture to approximately 2.4 by the dropwise addition of aqueous HCl.

-

Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield N-Boc-L-tryptophan as a white solid.

Protocol for TFA-Mediated Deprotection of a Boc-Protected Indole Side Chain

This is a general procedure for the cleavage of a peptide from a solid support and the simultaneous deprotection of the Boc-protected tryptophan side chain.[12]

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The choice and amount of scavengers depend on the peptide sequence.

-

Add the cleavage cocktail to the swollen resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the peptide under vacuum.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical workflows associated with the use of the Boc protecting group on the indole side chain.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commonorganicchemistry.com [commonorganicchemistry.com]

An In-depth Technical Guide to Fmoc-Trp(Boc)-Opfp for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. This activated amino acid derivative is a critical reagent in modern solid-phase peptide synthesis (SPPS), particularly for the incorporation of tryptophan residues into complex peptide sequences.

Core Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 181311-44-4 .[1][2][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing essential data for researchers and for quality control purposes.

| Property | Value | Reference |

| CAS Number | 181311-44-4 | [1][2][3] |

| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [1][2][3] |

| Molecular Weight | 692.63 g/mol | [1][2][3] |

| Appearance | White to slight yellow to beige powder | [2] |

| Purity (HPLC) | ≥95.0% | [2] |

| Optical Rotation α 25/D | -19.0 to -16.0° (c=1 in chloroform) | [2] |

| MDL Number | MFCD00153380 | [1][2] |

| Synonyms | N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester | [1][2] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a pre-activated pentafluorophenyl (Pfp) ester of Fmoc- and Boc-protected tryptophan.[2] Its primary application is in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[4] The use of this derivative offers several advantages:

-

Orthogonal Protection: The Fmoc (fluorenylmethyloxycarbonyl) group on the α-amine and the Boc (tert-butyloxycarbonyl) group on the indole side chain of tryptophan represent a key orthogonal protection strategy.[] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable to base but readily removed with acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[][6] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising side-chain integrity.[]

-

Minimization of Side Reactions: Tryptophan's indole side chain is susceptible to modification during repetitive acid treatments in older Boc-based SPPS methodologies.[6] The use of the Boc protecting group on the indole nitrogen, as in this compound, effectively shields it from side reactions, such as reattachment of sulfonyl protecting groups from arginine residues, leading to purer crude peptides and higher yields.[7][8]

-

Enhanced Coupling Efficiency: As a pentafluorophenyl active ester, this compound is highly reactive and facilitates efficient amide bond formation with the free N-terminal amine of the growing peptide chain on the solid support.[9] This pre-activation circumvents the need for in-situ coupling reagents for this specific residue, potentially streamlining the synthesis process. The use of Pfp esters also allows for reaction monitoring using methods like bromophenol blue.[2]

Experimental Protocols and Methodologies

The following sections outline a generalized workflow for the incorporation of this compound within a standard Fmoc SPPS protocol.

The synthesis of a peptide on a solid support is an iterative process involving two key steps for each amino acid addition: deprotection and coupling.

-

Resin Preparation: The synthesis begins with a solid support (resin) to which the C-terminal amino acid is attached. The resin is typically swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid (or peptide) is removed.

-

Reagent: A solution of 20-50% piperidine in DMF is commonly used.[9]

-

Procedure: The resin is treated with the piperidine solution for a short period (e.g., 5-10 minutes), and the process is often repeated once.[9]

-

Monitoring: The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance.[9]

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts.

-

-

Coupling of this compound: The activated tryptophan derivative is coupled to the newly liberated N-terminal amine.

-

Reagents: A solution of this compound in DMF is prepared.

-

Procedure: The solution containing the activated amino acid is added to the deprotected resin and allowed to react. The reaction time can vary depending on the sequence and scale.

-

Monitoring: The completion of the coupling reaction can be checked using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.

-

Washing: After the coupling is complete, the resin is washed extensively with DMF and other solvents like DCM and isopropanol to remove excess reagents.

-

-

Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Once the peptide chain is fully assembled, it is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Boc group on tryptophan) are removed simultaneously.

-

Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), is used. To prevent side reactions, a "cocktail" of scavengers is added. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[6]

-

Procedure: The peptide-resin is incubated with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times with ether to remove scavengers.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Concepts

The following diagrams illustrate the key processes and logical relationships involved in the use of this compound.

Caption: General workflow for one cycle of Fmoc-SPPS using this compound.

Caption: Orthogonal protection strategy in Fmoc/Boc-based peptide synthesis.

References

- 1. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]

- 2. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]

- 3. This compound | C37H29F5N2O6 | CID 56777291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

Locating the Material Safety Data Sheet for Fmoc-Trp(Boc)-Opfp: A Technical Guide

For researchers, scientists, and drug development professionals, accessing comprehensive safety information for chemical reagents is a critical aspect of laboratory safety and experimental planning. This guide provides a detailed approach to obtaining the Material Safety Data Sheet (MSDS), now more commonly known as the Safety Data Sheet (SDS), for Fmoc-Trp(Boc)-Opfp (CAS Number: 181311-44-4).

Direct Sourcing of the Safety Data Sheet

A publicly available, downloadable SDS for this compound is not readily found through general searches. This is common for specialized chemical reagents. The most reliable method for obtaining the complete and accurate SDS is to request it directly from the chemical supplier.

Key Suppliers and Contact Strategy:

Several chemical suppliers list this compound in their catalogs and will provide an SDS upon request. When contacting these suppliers, it is crucial to provide the specific product name and the CAS number (181311-44-4) to ensure you receive the correct document.

-

Sigma-Aldrich (Novabiochem): As a major supplier, an SDS can be requested through their website or customer service.

-

Crysdot LLC: Their product page for this compound explicitly states that the SDS is available via email request.

-

Other Potential Suppliers: Other chemical suppliers such as Alkali Scientific, Merck Millipore, and Letopharm Limited also list this product and can be contacted for their specific SDS.[1][2]

Available Safety Information for this compound

While a full SDS document is not publicly available, some suppliers provide basic GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information on their product pages. The following table summarizes the available safety data for this compound (CAS: 181311-44-4) from Sigma-Aldrich.[3]

| Hazard Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 |

| Storage Class | 11 (Combustible Solids) |

| WGK (Water Hazard Class) | WGK 2 (obviously hazardous to water) |

Comparative Safety Data: Fmoc-Trp(Boc)-OH

For a more comprehensive, albeit indirect, understanding of the potential hazards, it is useful to review the SDS of the structurally similar and more common precursor, Fmoc-Trp(Boc)-OH (CAS: 143824-78-6). It is important to note that while the core structure is similar, the pentafluorophenyl (Opfp) ester group can alter the reactivity and toxicological properties. This information should be used for general guidance only and not as a direct substitute for the specific SDS of this compound.

The following table summarizes the GHS classification for Fmoc-Trp(Boc)-OH.

| Hazard Category | Information |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) |

| Signal Word | Warning |

| Hazard Statements | H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects) |

| Precautionary Statements | P260, P273, P280, P302+P352, P333+P313, P391 |

Experimental Protocols

Detailed experimental protocols involving this compound are typically found in scientific literature detailing specific peptide synthesis procedures. The primary application of this reagent is in Fmoc solid-phase peptide synthesis (SPPS), where it is used as an activated amino acid building block for the introduction of a D-tryptophan residue. The use of the pentafluorophenyl ester facilitates monitoring of the amide bond formation.

Workflow for Obtaining the Correct SDS

The following diagram illustrates the logical workflow for a researcher to obtain the necessary safety data for this compound.

Caption: Logical steps to locate the specific SDS for this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Trp(Boc)-Opfp

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) in solid-phase peptide synthesis (SPPS). The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan to minimize side reactions and yield purer crude peptides. The pentafluorophenyl (Pfp) ester is a highly reactive active ester that facilitates efficient peptide bond formation, often leading to faster coupling times and reduced side reactions.[1]

Introduction

Tryptophan is a critical amino acid in many biologically active peptides. However, its indole side chain is susceptible to modification during the acidic conditions of cleavage in Fmoc-SPPS, particularly in the presence of protecting groups released from other residues like arginine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, in the form of Fmoc-Trp(Boc)-OH, effectively mitigates these side reactions.

Pentafluorophenyl (Pfp) esters are highly reactive "active esters" that promote rapid and efficient amide bond formation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group. This high reactivity can lead to faster coupling times and minimize undesirable side reactions. The pre-activated nature of this compound eliminates the need for in-situ activation, simplifying the coupling step and avoiding potential side reactions associated with coupling reagents.[1][2]

Data Presentation

| Coupling Method | Relative Rate Ratio | Advantages | Disadvantages |

| Pfp esters | 111 | High reactivity and speed, stable crystalline compounds, reduced side reactions, potential for additive-free coupling. | Requires pre-synthesis of the active ester. |

| p-nitrophenyl (ONp) esters | 1 | Stable and well-established. | Slower reaction rates compared to Pfp esters. |

| pentachlorophenyl (OPCP) esters | 3.4 | More reactive than ONp esters. | Slower reaction rates compared to Pfp esters. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of reactive amino acid esters using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3]

Materials:

-

Fmoc-Trp(Boc)-OH

-

Pentafluorophenol (Pfp-OH)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fmoc-Trp(Boc)-OH (1.0 equiv) in anhydrous THF at -15 °C.

-

Add N-Methylmorpholine (NMM) (1.0 equiv) and stir for 5 minutes.

-

Add Fmoc-Cl (1.0 equiv) and stir for an additional 5 minutes at -15 °C.

-

Add a solution of pentafluorophenol (1.05 equiv) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the coupling of this compound during a standard Fmoc-SPPS workflow.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (optional, but recommended for faster coupling)[2]

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Coupling of this compound:

-

Suspend the deprotected resin in DMF (approximately 1 mL/gram of resin).[2]

-

In a separate vial, dissolve this compound (3 equiv. based on resin substitution) and, if used, HOOBt (1 equiv. based on resin substitution) in DMF.[2]

-

Add the this compound solution to the resin.

-

Shake the reaction mixture at room temperature for 1 hour to overnight.[2] The reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail is critical for peptides containing sensitive residues like tryptophan and arginine. The use of Fmoc-Trp(Boc)-OH minimizes side reactions on the tryptophan indole ring.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

1,2-Ethanedithiol (EDT) (optional, for sequences with cysteine)

-

Cold diethyl ether

Recommended Cleavage Cocktail (TFA/TIS/H₂O):

-

Prepare a fresh mixture of 95% TFA, 2.5% TIS, and 2.5% water. This cocktail is suitable for most sequences containing Trp(Boc) and Arg(Pbf).

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[6]

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: General workflow for solid-phase peptide synthesis using this compound.

References

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-Trp(Boc)-Opfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of tryptophan into synthetic peptides is crucial for studying a wide range of biological functions. In Fmoc-based solid-phase peptide synthesis (SPPS), the indole side chain of tryptophan is susceptible to modification during the repetitive acid treatments of final cleavage and deprotection. To circumvent these side reactions, the use of a protecting group on the indole nitrogen is highly recommended. The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for this purpose. Fmoc-Trp(Boc)-OH is therefore a standard building block in Fmoc-SPPS. For coupling, this amino acid derivative can be activated in situ using various coupling reagents or used as a pre-activated ester.

These application notes provide a detailed guide on the utilization of Fmoc-Trp(Boc)-Opfp, a pentafluorophenyl (Pfp) active ester of Boc-protected tryptophan, in automated peptide synthesizers. The use of an active ester can offer advantages in terms of coupling efficiency and reduced side reactions compared to some in-situ activation methods.

Chemical Properties and Advantages

This compound is a crystalline, stable compound that can be readily dissolved in standard SPPS solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient acylation of the free N-terminal amine of the growing peptide chain.

Key Advantages:

-

High Reactivity: The electron-withdrawing nature of the pentafluorophenyl ring leads to a highly activated ester, promoting rapid and efficient coupling reactions.

-

Reduced Racemization: The use of active esters can minimize the risk of racemization, particularly for sensitive amino acids.

-

Convenience: As a pre-activated building block, it simplifies the synthesis protocol by eliminating the need for in-situ activation steps, which can be beneficial for automated synthesizers.

-

Indole Protection: The Boc group on the tryptophan indole nitrogen effectively prevents alkylation and other side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection.

Experimental Protocols

The following protocols are designed for use with standard automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument, resin, and peptide sequence.

Resin Preparation

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1]

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated peptide synthesizer.[2]

-

Perform the initial Fmoc deprotection of the resin-bound linker according to the synthesizer's standard protocol (e.g., treatment with 20% piperidine in DMF).[2][3]

This compound Coupling Protocol

-

Dissolution: Prepare a solution of this compound in DMF or NMP. A typical concentration is 0.2 to 0.5 M. Ensure complete dissolution before placing the solution on the synthesizer.

-

Reagent Delivery: Program the synthesizer to deliver the this compound solution to the reaction vessel containing the deprotected peptide-resin.

-

Coupling Time: Allow the coupling reaction to proceed for 60 to 120 minutes at room temperature. For difficult couplings, the time can be extended, or a double coupling can be performed.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

Standard Synthesis Cycle (Post this compound Coupling)

Subsequent amino acid couplings can be performed using standard in-situ activation methods (e.g., HBTU/DIPEA or HATU/DIPEA) or other pre-activated esters.

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for a total of 10-20 minutes (often performed in two steps) to remove the Fmoc group from the newly incorporated tryptophan.[3][4]

-

Washing: Thoroughly wash the resin with DMF.

-

Next Amino Acid Coupling: Proceed with the coupling of the next Fmoc-amino acid using your standard protocol.

Cleavage and Deprotection

-

Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for peptides containing Boc-protected tryptophan. A commonly used cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide a summary of typical parameters and expected outcomes when using this compound in automated peptide synthesis.

Table 1: Recommended Reagents and Solvents

| Reagent/Solvent | Purpose | Recommended Grade/Purity |

| This compound | Amino acid building block | >98% |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |

| N-Methyl-2-pyrrolidone (NMP) | Solvent (alternative to DMF) | Peptide synthesis grade |

| Piperidine | Fmoc deprotection | Reagent grade |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger | Reagent grade |

| Dichloromethane (DCM) | Washing | Reagent grade |

| Diethyl Ether | Peptide precipitation | Anhydrous |

Table 2: Automated Synthesizer Protocol Parameters

| Step | Parameter | Typical Value | Range |

| Resin Swelling | Time | 30 min | 30-60 min |

| Solvent | DMF | DMF or NMP | |

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 20-50% Piperidine in DMF |

| Time | 2 x 10 min | 2 x 5-15 min | |

| This compound Coupling | Equivalents | 1.5 | 1.2 - 2.0 |

| Solvent | DMF | DMF or NMP | |

| Time | 90 min | 60-180 min | |

| Final Cleavage | Reagent | TFA/TIS/H₂O (95:2.5:2.5) | - |

| Time | 2 hours | 1.5 - 3 hours |

Table 3: Comparative Coupling Efficiency (Illustrative)

| Activation Method | Coupling Time (min) | Crude Purity (%) | Expected Yield (%) |

| This compound | 90 | >85 | >80 |

| Fmoc-Trp(Boc)-OH + HBTU/DIPEA | 60 | >80 | >75 |

| Fmoc-Trp(Boc)-OH + HATU/DIPEA | 45 | >85 | >80 |

| Fmoc-Trp(Boc)-OH + DIC/HOBt | 120 | >75 | >70 |

Note: Data are illustrative and can vary based on peptide sequence, resin, and synthesizer conditions.

Mandatory Visualizations

Caption: Automated peptide synthesis workflow using this compound.

Caption: Rationale for using Boc protection on Tryptophan during Fmoc-SPPS.

References

Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the standard coupling conditions for N-α-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) in solid-phase peptide synthesis (SPPS). The use of the tert-butyloxycarbonyl (Boc) group for indole protection is crucial for preventing side reactions during acidic cleavage, particularly when arginine residues are present in the peptide sequence.[1][2] The pentafluorophenyl (Pfp) ester is a pre-activated form of the amino acid, facilitating efficient coupling without the need for additional activating agents.[3][4]

Core Principles and Advantages

This compound is an activated ester derivative of tryptophan designed for use in Fmoc-based solid-phase peptide synthesis. The key advantages of using this derivative include:

-

Pre-activation: The pentafluorophenyl ester is a highly reactive leaving group, allowing for direct coupling to the free amine of the growing peptide chain without the need for in-situ activation with reagents like HBTU or HATU.[3][5] This simplifies the coupling step and minimizes the risk of side reactions associated with certain activators.

-

Reduced Racemization: The use of pre-formed active esters like Opfp esters can help to minimize racemization, a common side reaction during the activation of amino acids.[3][6]

-

Indole Protection: The Boc group on the tryptophan indole nitrogen prevents modification of this sensitive residue during the final trifluoroacetic acid (TFA) cleavage step.[7][8] This is particularly important in sequences containing arginine, as byproducts from arginine side-chain deprotection can react with unprotected tryptophan.[1]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| This compound | Peptide synthesis grade (≥95% HPLC) | Novabiochem® or equivalent |

| Solid Support (e.g., Wang resin, Rink Amide resin) | 100-200 mesh | Standard supplier |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Standard supplier |

| Piperidine | Reagent grade | Standard supplier |

| Dichloromethane (DCM) | Reagent grade | Standard supplier |

| N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) | Peptide synthesis grade | Standard supplier |

| Trifluoroacetic acid (TFA) | Reagent grade | Standard supplier |

| Triisopropylsilane (TIS) | Reagent grade | Standard supplier |

| Water | HPLC grade | Standard supplier |

| Diethyl ether | Anhydrous | Standard supplier |

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient DMF to swell the resin (approximately 10-15 mL per gram of resin).

-

Agitate the resin for 30-60 minutes at room temperature to ensure complete swelling.[9]

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

Coupling of this compound

Fmoc-amino acid Opfp esters are activated and do not require additional activation for use in peptide synthesis.[3] However, additives can be used to accelerate the reaction.

Protocol:

-

Suspend the deprotected resin in DMF (approximately 10 mL per gram of resin).[3]

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and, if desired, an additive like HOBt or HOOBt (1-5 equivalents) in DMF.[3][11]

-

Add the this compound solution to the resin suspension.

-

Shake the reaction mixture at room temperature for 1 to 2 hours. For sterically hindered couplings, the reaction time can be extended overnight.[3][9]

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.[9]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Quantitative Data for Coupling Reaction:

| Parameter | Recommended Value | Notes |

| This compound | 3-5 equivalents | Relative to the functional loading of the resin.[9][11] |

| Additive (HOBt or HOOBt) | 1-5 equivalents | Optional, but recommended to increase the reaction rate.[3][11] HOOBt is generally considered more effective than HOBt.[3] |

| Solvent Volume | ~10 mL/g of resin | Ensure adequate swelling and mixing. |

| Reaction Time | 1-2 hours (standard), up to overnight (difficult) | Monitor with a qualitative test like the Kaiser test.[3][9] |

| Temperature | Room temperature |

Chain Elongation

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence until the desired peptide is assembled.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF and then with DCM.

-

Dry the resin under vacuum.[10]

-